Physicochemical Differentiation: logP, logD, and logSw vs. Saturated Indazole Analog
Compared to its closest commercially listed analog, N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Hit2Lead SC-78606881), Y041-9586 exhibits a markedly higher predicted lipophilicity (logP: 0.81 vs. -0.07) and higher aqueous solubility (logSw: -1.92 vs. -2.44) . This difference arises from the fully aromatic indazole core in Y041-9586 versus the partially saturated tetrahydroindazole in the comparator, which alters both ring planarity and hydrogen-bond donor/acceptor counts (Hdon: 3 vs. 2; Hacc: 4 vs. 3) . The higher logP of Y041-9586 places it in a more desirable lipophilicity range for fragment-based lead discovery (Rule-of-Three compliant: MW <300, logP <3) [1].
| Evidence Dimension | Predicted logP / logD / logSw (physicochemical profile) |
|---|---|
| Target Compound Data | logP: 0.81; logD: 0.80; logSw: -1.92; Hdon: 3; Hacc: 4 (ChemDiv Y041-9586) |
| Comparator Or Baseline | logP: -0.07; logSw: -2.44; Hdon: 2; Hacc: 3 (Hit2Lead SC-78606881: N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide) |
| Quantified Difference | Δ logP = 0.88; Δ logSw = 0.52 log units (higher solubility); Δ Hdon = +1 |
| Conditions | In silico predicted values from vendor datasheets; no experimental logP/logD determination reported for either compound. |
Why This Matters
The contrasting logP and solubility profiles directly impact permeability and solubility class assignment in early lead triage, making Y041-9586 more suitable for fragment-based campaigns targeting intracellular targets where moderate lipophilicity is desirable.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003 Oct 1;8(19):876-7. doi: 10.1016/S1359-6446(03)02831-9. View Source
